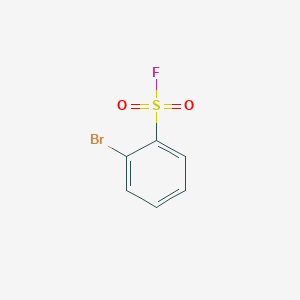

2-Bromobenzenesulfonyl fluoride

Description

The exact mass of the compound 2-Bromobenzenesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromobenzenesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzenesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLBPNVZAWKPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304725 | |

| Record name | 2-Bromobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-47-3 | |

| Record name | 2-Bromobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1373232-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzenesulfonyl Fluoride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Reagent for Modern Medicinal Chemistry

2-Bromobenzenesulfonyl fluoride, identified by its CAS number 1373232-47-3, has emerged as a significant building block in the fields of organic synthesis and drug discovery.[1] This bifunctional molecule, featuring both a reactive sulfonyl fluoride group and a synthetically versatile bromine atom, offers a unique combination of properties that make it an invaluable tool for researchers. Its primary utility lies in its role as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful method for the rapid and reliable construction of complex molecular architectures. Furthermore, the electrophilic nature of the sulfonyl fluoride moiety has positioned this compound as a promising warhead for the design of covalent inhibitors, a class of therapeutics gaining increasing attention for their potential to achieve high potency and prolonged duration of action.

This technical guide provides an in-depth exploration of 2-bromobenzenesulfonyl fluoride, from its fundamental physicochemical properties and synthesis to its cutting-edge applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. The key properties of 2-bromobenzenesulfonyl fluoride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1373232-47-3 | [1][2] |

| Molecular Formula | C₆H₄BrFO₂S | [1] |

| Molecular Weight | 239.06 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 45-50 °C | [2] |

| IUPAC Name | 2-bromobenzenesulfonyl fluoride | [1] |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)F)Br | [1] |

| InChI Key | CVLBPNVZAWKPFN-UHFFFAOYSA-N | [1] |

While extensive, publicly available spectroscopic data such as detailed NMR and IR spectra are often linked to commercial supplier databases, typical spectral features would include characteristic signals for the aromatic protons in ¹H NMR, resonances for the carbon atoms in ¹³C NMR with C-F and C-S couplings, and a strong S=O stretching vibration in the IR spectrum. Researchers can typically access specific batch data, including NMR, HPLC, and LC-MS, from the supplier.[3]

Synthesis of 2-Bromobenzenesulfonyl Fluoride: From Precursor to Product

The most prevalent and practical laboratory-scale synthesis of 2-bromobenzenesulfonyl fluoride involves the halogen exchange reaction of its corresponding sulfonyl chloride precursor, 2-bromobenzenesulfonyl chloride (CAS No: 2905-25-1).[4] This method is favored for its operational simplicity and generally high yields.

The causality behind this choice of synthetic route is rooted in the greater stability and more manageable reactivity of sulfonyl fluorides compared to sulfonyl chlorides. While sulfonyl chlorides are highly reactive and susceptible to hydrolysis, the corresponding sulfonyl fluorides exhibit a remarkable balance of stability under many reaction conditions, yet retain sufficient electrophilicity for desired transformations like SuFEx.

Caption: Synthetic pathway to 2-Bromobenzenesulfonyl Fluoride.

Detailed Experimental Protocol: Halogen Exchange from 2-Bromobenzenesulfonyl Chloride

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials:

-

2-Bromobenzenesulfonyl chloride (1.0 eq)

-

Potassium fluoride (spray-dried, 2.0-3.0 eq) or Potassium bifluoride (KHF₂, 1.5-2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromobenzenesulfonyl chloride and anhydrous acetonitrile. Stir the mixture until the starting material is fully dissolved.

-

Addition of Fluorinating Agent: Add potassium fluoride or potassium bifluoride to the solution in one portion.

-

Scientist's Insight: The choice between KF and KHF₂ can depend on the desired reaction rate and safety considerations. KHF₂ can be more reactive but requires careful handling due to its corrosive nature.[1] Spray-dried KF is often preferred for its high surface area and reactivity.

-

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-bromobenzenesulfonyl fluoride can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel. The final product should be an off-white solid.

Reactivity and the Power of SuFEx Click Chemistry

The synthetic utility of 2-bromobenzenesulfonyl fluoride is dominated by its participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. Introduced by K. Barry Sharpless and coworkers, SuFEx has been established as a next-generation click chemistry.[5][6] This is due to the unique properties of the sulfonyl fluoride group, which is remarkably stable yet can be activated to react with high efficiency and selectivity with nucleophiles.

The core principle of SuFEx involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, typically an alcohol (often as a silyl ether) or an amine, to form a highly stable sulfonate or sulfonamide linkage, respectively.[5] This reaction is often catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or hindered guanidine bases.[5]

Caption: Generalized SuFEx reaction workflow.

Representative Experimental Protocol: SuFEx Reaction with a Phenol

Materials:

-

2-Bromobenzenesulfonyl fluoride (1.0 eq)

-

A phenol derivative (1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.3 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the phenol derivative in anhydrous acetonitrile.

-

Addition of Reagents: Add 2-bromobenzenesulfonyl fluoride to the solution, followed by the catalytic amount of DBU.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the DBU, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonate ester can be purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery: The Covalent Inhibition Paradigm

The sulfonyl fluoride moiety is not just a stable linker; it is also a "privileged warhead" for covalent drug discovery.[7] Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets that are challenging for traditional reversible inhibitors.

2-Bromobenzenesulfonyl fluoride serves as an excellent starting point for the development of such inhibitors. The sulfonyl fluoride group can react with nucleophilic amino acid residues on a target protein, such as serine, threonine, lysine, or tyrosine, to form a stable covalent bond.[7] The bromine atom on the aromatic ring provides a convenient handle for further chemical modification, allowing for the attachment of pharmacophores that can direct the molecule to a specific protein target. This dual functionality enables the construction of highly specific and potent covalent inhibitors.

The strategy involves designing a molecule where a recognition element, which binds non-covalently to the target protein, is appended to the 2-bromobenzenesulfonyl fluoride core (often via modification at the bromine position). This brings the reactive sulfonyl fluoride warhead into close proximity with a nucleophilic residue in the binding site, facilitating the covalent modification. This approach is being explored to target a wide range of proteins, including kinases and proteases, which are important targets in oncology and other therapeutic areas.

Safety and Handling

As a reactive chemical, 2-bromobenzenesulfonyl fluoride must be handled with appropriate safety precautions. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

2-Bromobenzenesulfonyl fluoride is a powerful and versatile reagent that has firmly established its place in the modern synthetic chemist's toolbox. Its role as a cornerstone of SuFEx click chemistry allows for the efficient and modular construction of complex molecules, while its utility as a covalent warhead opens up new avenues in drug discovery. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, will enable researchers to fully harness the potential of this remarkable compound in their scientific endeavors.

References

-

Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme. [Link]

-

PubChemLite. 2-bromobenzenesulfonyl fluoride (C6H4BrFO2S). [Link]

-

PubChem. Benzenesulfonyl fluoride. [Link]

- Google Patents.

-

Sharpless, K. B. (2019). Sulfur-Fluoride Exchange (SuFEx). [Link]

-

Tolmachova, K. A., et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science, 20(12), 723-731. [Link]

-

ResearchGate. A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. [Link]

-

ResearchGate. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. [Link]

-

ResearchGate. Covalent inhibitors containing sulfonyl fluoride moieties. [Link]

-

Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

-

ResearchGate. Metalation approaches to sulfonyl fluoride synthesis. [Link]

-

Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link]

-

Am Ende, C. W., et al. (2018). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry, 16(29), 5244-5247. [Link]

Sources

- 1. Buy 2-Bromobenzenesulfonyl fluoride | 1373232-47-3 [smolecule.com]

- 2. 2-Bromobenzenesulfonyl fluoride 95 GC 1373232-47-3 [sigmaaldrich.com]

- 3. 1373232-47-3|2-Bromobenzenesulfonyl fluoride|BLD Pharm [bldpharm.com]

- 4. 2-溴苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromobenzenesulfonyl Fluoride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth exploration of 2-Bromobenzenesulfonyl fluoride, a versatile reagent that has garnered significant interest in synthetic chemistry and drug development. We will delve into its fundamental properties, established synthetic routes, unique reactivity, and its burgeoning role as a covalent modifier and bio-conjugation linker. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Core Properties and Identification

2-Bromobenzenesulfonyl fluoride is an aryl sulfonyl fluoride characterized by a bromine atom and a sulfonyl fluoride group attached to a benzene ring at the ortho position.[1] This specific arrangement of functional groups imparts a unique reactivity profile that makes it a valuable tool in modern organic synthesis and chemical biology.

The fundamental physicochemical properties of 2-Bromobenzenesulfonyl fluoride are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 239.06 g/mol | [1][2][3] |

| Molecular Formula | C₆H₄BrFO₂S | [1][2][3] |

| CAS Number | 1373232-47-3 | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 45-52 °C | |

| InChI Key | CVLBPNVZAWKPFN-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)F)Br | [1] |

Synthesis of 2-Bromobenzenesulfonyl Fluoride

The synthesis of aryl sulfonyl fluorides can be approached through various methodologies, ranging from classical halogen exchange reactions to modern transition-metal-catalyzed processes.[4] The choice of method often depends on the desired scale, substrate availability, and functional group tolerance.

Common Synthetic Strategies

Several reliable methods for the synthesis of 2-bromobenzenesulfonyl fluoride have been established:

-

Halogen Exchange: The most common and straightforward method involves the conversion of the corresponding sulfonyl chloride, 2-bromobenzenesulfonyl chloride, to the sulfonyl fluoride.[1] This is typically achieved by treatment with a fluoride source, such as potassium hydrogen fluoride (KHF₂), in an appropriate solvent.[1]

-

From Aryl Halides: Palladium-catalyzed methods allow for the synthesis from aryl bromides using a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) followed by fluorination.[4]

-

Copper-Catalyzed Fluorosulfonylation: A copper-catalyzed variant has been developed for arylhydrazine substrates, which generate aryl radicals that react with a sulfur dioxide source and a fluorinating agent like N-Fluorobenzenesulfonimide (NFSI).[1]

Detailed Experimental Protocol: Synthesis via Halogen Exchange

This protocol details the synthesis of 2-bromobenzenesulfonyl fluoride from its commercially available sulfonyl chloride precursor. This method is chosen for its high yield, operational simplicity, and reliance on common laboratory reagents.

Objective: To synthesize 2-bromobenzenesulfonyl fluoride via nucleophilic fluoride exchange on 2-bromobenzenesulfonyl chloride.

Materials:

-

2-Bromobenzenesulfonyl chloride (1.0 eq)

-

Potassium hydrogen fluoride (KHF₂, 2.0-3.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzenesulfonyl chloride.

-

Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add potassium hydrogen fluoride.

-

Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically several hours).

-

Workup: Upon completion, filter the reaction mixture to remove excess KHF₂ and other inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel to afford 2-bromobenzenesulfonyl fluoride as an off-white solid.

Caption: Workflow for the synthesis of 2-bromobenzenesulfonyl fluoride.

Chemical Reactivity and Applications in Drug Discovery

The utility of 2-bromobenzenesulfonyl fluoride stems from the distinct reactivity of its sulfonyl fluoride moiety, which is significantly more stable than other sulfonyl halides (e.g., chlorides) yet sufficiently reactive for specific transformations.

Covalent Enzyme Inhibition

A primary application in drug discovery is its use as a warhead for covalent inhibitors. The sulfonyl fluoride group can react with nucleophilic residues (such as serine, threonine, or lysine) on a protein target to form a stable covalent sulfonate or sulfonamide bond. This irreversible modification can lead to potent and durable inhibition of enzyme activity.[1] This property makes it a compound of high interest for researchers designing targeted covalent drugs and chemical probes to study biological pathways.[1]

SuFEx Click Chemistry

More recently, sulfonyl fluorides have emerged as key players in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry reactions. The -SO₂F group can act as a stable yet reactive connector for assembling molecules. This offers a powerful alternative to traditional amide or phosphate linkages for conjugating small molecules to proteins or nucleic acids. The resulting sulfate or sulfonamide linkage often exhibits high stability under biological conditions, a significant advantage in drug delivery and diagnostic applications.[1]

Synthetic Building Block

Beyond its applications in chemical biology, 2-bromobenzenesulfonyl fluoride is a versatile synthetic intermediate.

-

Nucleophilic Substitution: The sulfonyl fluoride acts as an excellent leaving group, allowing for substitution reactions with various nucleophiles to create a diverse library of sulfonamides and sulfonate esters.[1]

-

Cross-Coupling Reactions: The presence of the bromo-substituent allows for subsequent functionalization of the aromatic ring via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of complex molecular architectures.

The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[5][6] As a fluorine-containing building block, 2-bromobenzenesulfonyl fluoride provides a direct route to introduce these benefits into novel therapeutic agents.

Safety, Handling, and Storage

Due to its reactivity, 2-bromobenzenesulfonyl fluoride must be handled with appropriate precautions. It is classified as a corrosive compound that can cause severe skin burns and eye damage.[1]

-

Hazard Statements: H314: Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Avoid contact with skin and eyes.[7] Avoid inhalation of dust or vapors.[7] Keep away from heat and sources of ignition.[1][7]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water. A first treatment with calcium gluconate paste may be considered. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere at room temperature.[2][7]

Conclusion

2-Bromobenzenesulfonyl fluoride is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and chemical biology. Its molecular weight of 239.06 g/mol belies a rich and complex reactivity profile. From its synthesis via robust halogen exchange protocols to its application as a covalent warhead and a SuFEx click chemistry hub, this compound offers a unique combination of stability and controlled reactivity. For researchers and drug developers, a thorough understanding of its properties, synthesis, and safe handling is the first step toward unlocking its considerable potential in creating next-generation therapeutics and biological probes.

References

-

2-bromobenzenesulfonyl fluoride (C6H4BrFO2S) - PubChemLite. [Link]

-

2-Bromobenzenesulfonyl fluoride - CRO SPLENDID LAB. [Link]

-

A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H₂O₂ as an Oxidant - Thieme. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Sulfonyl fluoride synthesis by fluorosulfonation - Organic Chemistry Portal. [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides - MDPI. [Link]

-

Benzenesulfonyl fluoride | C6H5FO2S | CID 67779 - PubChem. [Link]

-

Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. Buy 2-Bromobenzenesulfonyl fluoride | 1373232-47-3 [smolecule.com]

- 2. 1373232-47-3|2-Bromobenzenesulfonyl fluoride|BLD Pharm [bldpharm.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to 2-Bromobenzenesulfonyl Fluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 2-Bromobenzenesulfonyl Fluoride in Modern Chemistry

2-Bromobenzenesulfonyl fluoride is an aromatic sulfonyl fluoride that has garnered increasing interest in the fields of organic synthesis, chemical biology, and drug discovery. Its unique bifunctional nature, possessing both a reactive sulfonyl fluoride moiety and a synthetically versatile bromine atom, makes it a valuable building block for the construction of complex molecules. The sulfonyl fluoride group is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry paradigm, while the bromo-substituent opens avenues for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-bromobenzenesulfonyl fluoride, with a focus on its practical utility for researchers in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

2-Bromobenzenesulfonyl fluoride is typically an off-white solid with a melting point in the range of 45-62 °C.[1][2] It is characterized by the molecular formula C₆H₄BrFO₂S and a molecular weight of 239.06 g/mol .[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO₂S | [1][2] |

| Molecular Weight | 239.06 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 45-62 °C | [1][2] |

| CAS Number | 1373232-47-3 | [1][2] |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the sulfonyl fluoride and bromine substituents.

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon attached to the sulfonyl fluoride group and the carbon bearing the bromine atom will be significantly deshielded. The presence of the fluorine atom will likely lead to through-bond C-F coupling, resulting in splitting of the carbon signals. For instance, in 1,4-difluorobenzene, one-bond, two-bond, and even four-bond C-F couplings are observed.[3]

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing sulfonyl fluorides. It is expected to show a singlet for the fluorine atom of the -SO₂F group. The chemical shift of this singlet is anticipated to be in the range of +40 to +80 ppm relative to CFCl₃, which is a characteristic range for trifluoromethyl groups and other fluorine-containing functionalities.[4][5] The precise chemical shift will be sensitive to the electronic environment of the molecule.[6]

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1450 cm⁻¹ (asymmetric) and 1150-1250 cm⁻¹ (symmetric). A band corresponding to the S-F stretch is also expected.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of SO₂F, Br, and other fragments.

Synthesis of 2-Bromobenzenesulfonyl Fluoride

The most common and direct method for the synthesis of 2-bromobenzenesulfonyl fluoride is through the halogen exchange reaction of its corresponding sulfonyl chloride.[1]

Experimental Protocol: Synthesis from 2-Bromobenzenesulfonyl Chloride

This protocol is based on established methods for the conversion of sulfonyl chlorides to sulfonyl fluorides.[1]

Materials:

-

2-Bromobenzenesulfonyl chloride

-

Potassium fluoride (KF), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzenesulfonyl chloride (1 equivalent).

-

Add anhydrous acetonitrile to dissolve the sulfonyl chloride.

-

To this solution, add anhydrous potassium fluoride (2-3 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The acetonitrile is removed from the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 2-bromobenzenesulfonyl fluoride.

Caption: Synthesis of 2-Bromobenzenesulfonyl Fluoride.

Reactivity and Mechanistic Insights

The chemical reactivity of 2-bromobenzenesulfonyl fluoride is dominated by two key features: the electrophilic sulfur center of the sulfonyl fluoride group and the carbon-bromine bond on the aromatic ring.

Nucleophilic Aromatic Substitution at the Sulfonyl Group

The sulfonyl fluoride moiety is an excellent electrophile and readily undergoes nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, and phenols. This reactivity is central to its application in SuFEx click chemistry. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.[7][8][9][10]

Mechanism of Nucleophilic Substitution:

The SₙAr mechanism typically involves a two-step addition-elimination process.[7][9]

-

Addition of the Nucleophile: The nucleophile attacks the electron-deficient sulfur atom of the sulfonyl fluoride, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer-like complex. The presence of the electron-withdrawing sulfonyl group and the bromine atom facilitates this attack by stabilizing the intermediate.

-

Elimination of the Leaving Group: The fluoride ion, a good leaving group in this context, is subsequently eliminated, restoring the aromaticity of the system and forming the final sulfonated product.

Sources

- 1. Buy 2-Bromobenzenesulfonyl fluoride | 1373232-47-3 [smolecule.com]

- 2. 2-Bromobenzenesulfonyl fluoride 95 GC 1373232-47-3 [sigmaaldrich.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

The Synthesis of 2-Bromobenzenesulfonyl Fluoride: A Technical Guide for Chemical Researchers

Introduction: The Strategic Importance of 2-Bromobenzenesulfonyl Fluoride

2-Bromobenzenesulfonyl fluoride is a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its unique molecular architecture, featuring a reactive sulfonyl fluoride group and a synthetically malleable bromine atom, makes it a valuable building block. The sulfonyl fluoride moiety is a key electrophile in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry and serves as a covalent warhead for inhibiting serine proteases and other enzymes.[1][2] The bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular scaffolds.

This guide provides an in-depth exploration of the primary synthetic routes to 2-bromobenzenesulfonyl fluoride, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies. Our focus is on empowering researchers to make informed decisions for their specific synthetic challenges, whether for small-scale discovery or large-scale production.

Methodology 1: The Classical Two-Step Approach via Diazotization and Halogen Exchange

This robust and widely practiced method involves two distinct stages: the synthesis of the precursor, 2-bromobenzenesulfonyl chloride, followed by a halogen exchange (Halex) reaction to yield the final sulfonyl fluoride product. This pathway is favored for its reliability and the commercial availability of the starting materials.

Part A: Synthesis of 2-Bromobenzenesulfonyl Chloride via Sandmeyer-type Reaction

The conversion of 2-bromoaniline to 2-bromobenzenesulfonyl chloride is a classic application of the Sandmeyer reaction.[3][4][5] The process begins with the diazotization of the primary aromatic amine, 2-bromoaniline, in an acidic medium to form a stable diazonium salt intermediate. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to generate the sulfonyl chloride. A key innovation in this area is the formation of stable zinc chloride or ferric chloride diazonium salts, which can be isolated and are safer to handle than the often-unstable diazonium salts.[6]

Causality of Experimental Choices:

-

Low Temperature Diazotization: The reaction of 2-bromoaniline with sodium nitrite is conducted at 0–5 °C to prevent the premature decomposition of the unstable diazonium salt, which would otherwise lead to phenol byproducts and reduced yields.[6]

-

Formation of a Stable Diazonium Salt: The addition of zinc chloride or ferric chloride precipitates the diazonium salt as a more stable double salt.[6] This allows for its isolation and subsequent reaction under controlled conditions, enhancing safety and process control.

-

Copper(I) Chloride Catalyst: Cuprous chloride is a critical catalyst in the Sandmeyer reaction. It facilitates the single-electron transfer (SET) mechanism that converts the diazonium salt into an aryl radical, with the loss of nitrogen gas, which then reacts with the sulfur dioxide source.[3][4]

Experimental Protocol: Synthesis of 2-Bromobenzenesulfonyl Chloride

-

Diazotization:

-

To a stirred solution of hydrochloric acid (333 mL, 4 mol) and water (333 mL), add 2-bromoaniline (172 g, 1 mol).

-

Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (72.5 g in 200 mL of water) dropwise, ensuring the temperature remains below 0 °C.

-

After the addition is complete, add a solution of zinc chloride (136.4 g in 300 mL of water) dropwise, maintaining the temperature between 0 °C and 5 °C.

-

Filter the resulting precipitate (the zinc chloride diazonium salt) and wash the filter cake with cold dilute hydrochloric acid and then a small amount of ice-cold methanol. Dry the solid.[6]

-

-

Sulfonylation:

-

Prepare a solution of thionyl chloride (or introduce sulfur dioxide gas) in a suitable solvent.

-

Add cuprous chloride (0.005–0.01 mol equivalents) to the solution.

-

Slowly add the dried zinc chloride diazonium salt to this solution, controlling the temperature at 0–5 °C.

-

Stir the reaction mixture until the evolution of nitrogen gas ceases.

-

Work up the reaction by pouring it onto ice, extracting the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether), washing the organic layer, drying it over anhydrous magnesium sulfate, and concentrating it under reduced pressure to yield crude 2-bromobenzenesulfonyl chloride.[6] The product can be further purified by distillation. A yield of approximately 82.4% can be expected.[6]

-

Part B: Halogen Exchange (Halex) Reaction

The conversion of the sulfonyl chloride to the sulfonyl fluoride is a nucleophilic substitution reaction. The fluoride ion, typically from an alkali metal fluoride salt, displaces the chloride ion.

Causality of Experimental Choices:

-

Fluoride Source: Potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly used. KHF₂ can be more effective but poses safety risks due to its corrosive nature.[7] Spray-dried KF is often preferred for its high surface area and reactivity.

-

Solvent: Aprotic polar solvents like acetonitrile or sulfolane are ideal as they solvate the potassium cation, leaving a more "naked" and nucleophilic fluoride anion, while not interfering with the reaction.[7][8]

-

Phase Transfer Catalyst: The use of a phase transfer catalyst, such as 18-crown-6, can significantly enhance the reaction rate by complexing the potassium ion and increasing the solubility and nucleophilicity of the fluoride ion in the organic solvent.[7]

Experimental Protocol: Fluorination of 2-Bromobenzenesulfonyl Chloride

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzenesulfonyl chloride (1 equivalent).

-

Add anhydrous acetonitrile as the solvent.

-

Add spray-dried potassium fluoride (2-3 equivalents) and 18-crown-6 (0.1 equivalents).

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 80-82 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KCl and excess KF).

-

Evaporate the acetonitrile under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water to remove any remaining salts and the crown ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-bromobenzenesulfonyl fluoride, typically as an off-white solid.[7] Further purification can be achieved by recrystallization or column chromatography.

-

Methodology 2: One-Pot Diazotization and Fluorosulfonylation

Recent advancements have enabled the direct, one-pot conversion of anilines to aryl sulfonyl fluorides, bypassing the isolation of the sulfonyl chloride intermediate. This approach improves process efficiency and safety. A notable copper-free Sandmeyer-type fluorosulfonylation has been developed, utilizing sodium metabisulfite (Na₂S₂O₅) as a sulfur dioxide surrogate and Selectfluor® as the fluorine source.[9]

Causality of Experimental Choices:

-

In Situ Diazotization: 2-Bromoaniline is converted to its diazonium salt in situ using an acid and a nitrite source, immediately before the fluorosulfonylation step.

-

SO₂ Surrogate: Sodium metabisulfite provides a convenient and solid source of sulfur dioxide upon reaction in the acidic medium, avoiding the handling of gaseous SO₂.[9]

-

Fluorine Source: Selectfluor® (F-TEDA-BF₄) is an electrophilic fluorinating agent that delivers the fluoride to the sulfonyl radical intermediate.[9]

-

Copper-Free System: This method avoids the use of copper, which can be advantageous in syntheses where metal contamination is a concern, particularly in pharmaceutical applications. The reaction proceeds through a radical mechanism.[9]

Experimental Protocol: Copper-Free Sandmeyer-Type Fluorosulfonylation

-

Diazotization (In Situ):

-

Dissolve 2-bromoaniline (1 equivalent) in a mixture of acetonitrile and water.

-

Cool the solution to 0 °C.

-

Add hydrochloric acid, followed by the slow, dropwise addition of an aqueous solution of sodium nitrite. Stir for 30 minutes at 0 °C.

-

-

Fluorosulfonylation:

-

To the cold diazonium salt solution, add sodium metabisulfite (Na₂S₂O₅) (2 equivalents) followed by Selectfluor® (2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 2-bromobenzenesulfonyl fluoride.[9]

-

Methodology 3: Modern Transition-Metal Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for constructing C-S bonds. For the synthesis of aryl sulfonyl fluorides, this involves the coupling of an aryl halide with a sulfur dioxide source, followed by trapping with a fluorine source.

Causality of Experimental Choices:

-

Substrate: 1,2-dibromobenzene or bromobenzene can serve as the starting material.

-

Palladium Catalyst and Ligand: A palladium catalyst such as Pd(OAc)₂ is used in conjunction with a specialized ligand like XantPhos. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, insertion of SO₂, and reductive elimination).[7]

-

SO₂ Source: DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is a stable, solid surrogate for gaseous sulfur dioxide, making it much easier and safer to handle.[1][7]

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a common electrophilic fluorinating agent used to trap the sulfinate intermediate and form the final sulfonyl fluoride product.[7]

Experimental Protocol: Palladium-Catalyzed Synthesis from 1,2-Dibromobenzene

-

Reaction Setup:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 1,2-dibromobenzene (1 equivalent), DABSO (1.2 equivalents), Pd(OAc)₂ (5 mol%), and XantPhos (10 mol%).

-

Add anhydrous isopropanol as the solvent.

-

-

Sulfonylation:

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours to form the intermediate arylsulfinate.

-

-

Fluorination:

-

Cool the reaction mixture slightly and add N-Fluorobenzenesulfonimide (NFSI) (2.2 equivalents).

-

Continue stirring at 80 °C for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by flash column chromatography to isolate 2-bromobenzenesulfonyl fluoride.[7]

-

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Method 1: Two-Step Classical | 2-Bromoaniline | NaNO₂, CuCl, SO₂/SOCl₂; KF, 18-crown-6 | Reliable, well-established, scalable | Multi-step, handling of unstable diazonium salts, corrosive KHF₂ | 70-95% (for fluorination step)[7] |

| Method 2: One-Pot Diazotization | 2-Bromoaniline | NaNO₂, Na₂S₂O₅, Selectfluor® | One-pot, copper-free, improved safety profile | Use of expensive Selectfluor®, moderate yields | Moderate to Good |

| Method 3: Pd-Catalyzed | 1,2-Dibromobenzene | Pd(OAc)₂, XantPhos, DABSO, NFSI | High functional group tolerance, direct C-S bond formation | Expensive catalyst/ligand, requires inert atmosphere | Good to Excellent |

Visualizing the Synthetic Pathways

Caption: Comparative workflows for the synthesis of 2-Bromobenzenesulfonyl Fluoride.

Conclusion and Future Outlook

The synthesis of 2-bromobenzenesulfonyl fluoride can be accomplished through several effective routes, each with its own set of advantages and considerations. The classical two-step method via halogen exchange remains a reliable and scalable option, particularly when leveraging stable diazonium salt intermediates. For applications demanding higher efficiency and metal-free conditions, the one-pot diazotization-fluorosulfonylation presents an attractive alternative. Finally, palladium-catalyzed methods, while more costly, offer unparalleled scope and functional group tolerance for late-stage functionalization and analog synthesis. The choice of method will ultimately be dictated by the specific requirements of the research program, including scale, cost, purity requirements, and available expertise. As the demand for sophisticated chemical probes and building blocks continues to grow, further innovation in the synthesis of sulfonyl fluorides is anticipated, likely focusing on more sustainable catalysts and safer, more efficient one-pot procedures.

References

-

Gouverneur, V., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(2), 193-196. Available at: [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Center for Biotechnology Information. Available at: [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. Available at: [Link]

-

Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14357-14361. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Li, W., et al. (2021). A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H₂O₂ as an Oxidant. Synlett, 32(18), 1827-1831. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

Organic Chemistry Explained. (2018, April 19). 37.01 Sandmeyer Reactions [Video]. YouTube. Available at: [Link]

-

Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 3072-3078. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

- 1. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 2. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 7. Buy 2-Bromobenzenesulfonyl fluoride | 1373232-47-3 [smolecule.com]

- 8. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 9. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Bromobenzenesulfonyl Fluoride

Abstract

2-Bromobenzenesulfonyl fluoride (2-BSF) is an aryl sulfonyl fluoride that has emerged as a valuable tool in chemical biology and drug discovery. Its utility is rooted in its function as a covalent probe, capable of forming stable, irreversible bonds with specific amino acid residues within protein targets. The core of its mechanism lies in the electrophilic nature of the sulfonyl fluoride moiety, which acts as a "warhead" for a highly specific chemical reaction known as sulfonyl exchange (SuFEx). This guide provides a detailed exploration of the molecular mechanism of 2-BSF, the factors governing its target selectivity, and the experimental workflows required to validate its interactions. By synthesizing established principles of covalent inhibition with practical, field-proven methodologies, this document serves as a comprehensive resource for professionals seeking to leverage 2-BSF in their research endeavors.

Introduction: The Architecture of a Covalent Probe

2-Bromobenzenesulfonyl fluoride belongs to the class of aryl sulfonyl fluorides, a group of compounds distinguished by a sulfonyl fluoride group (-SO₂F) attached to an aromatic ring.[1] Its molecular formula is C₆H₄BrFO₂S, and its structure is characterized by a benzene ring co-substituted with a highly reactive sulfonyl fluoride group and a bromine atom at the ortho position.[1] This specific arrangement of functional groups is not incidental; it is central to its function.

-

The Sulfonyl Fluoride (-SO₂F) "Warhead": This is the reactive center of the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it susceptible to attack by nucleophiles.

-

The Aryl Scaffold: The benzene ring provides a stable framework that can be tailored to achieve specific binding affinities for a target protein's binding pocket.

-

The 2-Bromo Substituent: The bromine atom influences the molecule's electronic properties and provides a potential vector for halogen bonding interactions within a protein binding site. It also serves as a valuable synthetic handle for creating more complex derivatives through cross-coupling reactions.

The combination of a stable scaffold with a moderately reactive, yet highly specific, electrophilic warhead makes 2-BSF and related sulfonyl fluorides "privileged" tools for covalently modifying proteins.[2][3] They possess an ideal balance of aqueous stability and reactivity, allowing them to function effectively in complex biological systems.[3]

The Core Mechanism: Proximity-Driven Covalent Sulfonylation

The primary mechanism of action for 2-BSF is the irreversible covalent modification of nucleophilic amino acid residues on a protein target.[1] This process occurs via a Sulfonyl Exchange (SuFEx) reaction, a type of nucleophilic substitution.

The reaction proceeds in two conceptual stages:

-

Non-covalent Binding (Recognition): Initially, the 2-BSF molecule reversibly binds to a specific pocket on the target protein. This binding is driven by non-covalent forces such as hydrophobic interactions, van der Waals forces, and potentially halogen bonding involving the bromine atom. This step is critical as it positions the sulfonyl fluoride warhead in close proximity to a reactive amino acid side chain.

-

Irreversible Covalent Bonding (Inactivation): Once optimally positioned, a nucleophilic amino acid residue attacks the electrophilic sulfur atom of the sulfonyl fluoride. This attack leads to the displacement of the fluoride ion, which is an excellent leaving group, and the formation of a highly stable sulfonate ester or sulfonamide bond between the probe and the protein. This covalent bond formation is essentially irreversible under physiological conditions, leading to permanent modification and often, inhibition of the protein's function.

Target Selectivity: A Privileged Reactivity Profile

A key advantage of sulfonyl fluorides is their ability to react with a broader range of amino acid residues compared to other covalent warheads that might exclusively target cysteine.[2][4] The specific residue that is modified is highly "context-dependent," relying on the unique microenvironment of the protein's binding pocket to enhance the nucleophilicity of a particular side chain.[2]

Common amino acid targets for 2-BSF include:

-

Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues are common targets, particularly when their nucleophilicity is enhanced by a nearby basic residue in a catalytic triad, as seen in serine proteases.[2][5][6]

-

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a potent nucleophile, and its reactivity can be templated by the binding pocket.[2][4][5]

-

Lysine (Lys): The ε-amino group on the lysine side chain is a strong nucleophile at physiological pH and is frequently targeted by sulfonyl fluorides.[2][4][7]

-

Histidine (His): The imidazole side chain of histidine can also act as a nucleophile. A notable example involves sulfonyl fluoride probes designed to covalently engage a key histidine residue (His353) in the sensor loop of cereblon (CRBN).[8]

-

Cysteine (Cys): While less common than for other warheads, the highly nucleophilic thiol group of cysteine can also be modified.[2][7]

This broad but context-specific reactivity allows sulfonyl fluorides to be developed as highly selective probes for targets that may lack a reactive cysteine, significantly expanding the "druggable" proteome.[4][6]

Experimental Workflow: Validation of Covalent Modification

Confirming that 2-BSF covalently modifies a specific protein target and identifying the site of adduction is a critical validation step. This is typically achieved through a multi-step proteomics workflow centered on mass spectrometry.[9]

Detailed Experimental Protocol

-

Protein Incubation: The purified protein of interest (or a complex cell lysate) is incubated with 2-BSF at a predetermined concentration and for a specific duration. Control samples (vehicle only) are run in parallel.

-

SDS-PAGE Confirmation: The reaction mixture is analyzed by SDS-PAGE. A successful covalent modification will result in a slight increase in the molecular weight of the target protein, which can sometimes be visualized as an upward shift in the band position.

-

Proteolytic Digestion: The protein band of interest is excised from the gel (or the reaction is performed in-solution) and subjected to enzymatic digestion with a protease such as trypsin. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating a predictable set of peptides.[9]

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) and directly analyzed by a high-resolution tandem mass spectrometer (MS/MS).[9][10]

-

MS1 Scan: The instrument first measures the mass-to-charge ratio (m/z) of all intact peptides eluting from the column. The software looks for peptide masses that have increased by an amount corresponding to the addition of the 2-bromobenzenesulfonyl moiety (C₆H₄BrO₂S).

-

MS2 Scan (Fragmentation): The instrument isolates these potentially modified peptides (precursor ions) and fragments them. The fragmentation pattern (MS2 spectrum) provides sequence information that allows for the precise identification of the modified amino acid.[9]

-

-

Data Analysis: The acquired MS/MS spectra are searched against a protein database. Specialized software identifies the peptide sequence and pinpoints the modified residue based on the mass shift observed in the fragment ions.

Data Presentation: Expected Mass Shifts

The covalent adduction of the 2-bromobenzenesulfonyl group (minus the fluorine atom) results in a specific mass increase. This allows for targeted data analysis.

| Property | Value |

| Formula of Adduct | C₆H₄BrO₂S |

| Monoisotopic Mass of Adduct | 218.91186 Da |

Table 1: Mass characteristics of the 2-bromobenzenesulfonyl adduct.

Applications in Drug Discovery and Chemical Biology

The robust and specific mechanism of action of 2-BSF underpins its use in several key research areas:

-

Covalent Enzyme Inhibition: It serves as an effective irreversible inhibitor for enzymes that utilize a nucleophilic residue in their catalytic mechanism.[1][2]

-

Activity-Based Protein Profiling (ABPP): Derivatives of 2-BSF can be equipped with reporter tags (e.g., biotin, fluorophores) to label, identify, and quantify the activity of entire enzyme families within native biological systems.[3][11]

-

Target Identification and Validation: 2-BSF can be used to confirm target engagement, demonstrating that a therapeutic candidate binds to its intended protein target within a cellular context.[2][3]

-

Novel Bioconjugation: The sulfonyl fluoride motif can function as a unique chemical "connector" for assembling molecules onto proteins or nucleic acids, offering a complementary approach to established methods like copper-catalyzed click chemistry.[12][13]

Conclusion

2-Bromobenzenesulfonyl fluoride operates through a well-defined mechanism of proximity-driven covalent modification. Its sulfonyl fluoride warhead, guided by the non-covalent interactions of its aryl-bromo scaffold, selectively forms irreversible bonds with a range of nucleophilic amino acids. This "context-dependent" reactivity, coupled with its stability and synthetic tractability, makes 2-BSF a powerful tool for inhibiting protein function, profiling enzyme activity, and validating drug targets. A thorough understanding of its mechanism, as detailed in this guide, is essential for its effective application in advancing modern chemical biology and drug discovery programs.

References

- Smolecule. (n.d.). Buy 2-Bromobenzenesulfonyl fluoride | 1373232-47-3. Smolecule.

- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl fluoride 95 GC 1373232-47-3. Sigma-Aldrich.

- SLS. (n.d.). 2-BROMOBENZENESULFONYL FLUORID | ALD00086-10G | SIGMA-ALDRICH. SLS.

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.

- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl fluoride 95 GC 1373232-47-3. Sigma-Aldrich.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

-

Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Retrieved from [Link]

- Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. National Institutes of Health.

- Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.

- Tucker, C. L., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC.

- Liu, T., & Li, X. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC.

- Am Ende, C. W., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC.

- Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. PMC.

-

Zhang, J., et al. (2020). Recent progress in the analysis of protein deamidation using mass spectrometry. PubMed. Retrieved from [Link]

Sources

- 1. Buy 2-Bromobenzenesulfonyl fluoride | 1373232-47-3 [smolecule.com]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 8. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent progress in the analysis of protein deamidation using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. 2-Bromobenzenesulfonyl fluoride 95 GC 1373232-47-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Reactivity of 2-Bromobenzenesulfonyl Fluoride with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of 2-bromobenzenesulfonyl fluoride with amino acids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this versatile reagent for applications such as covalent inhibitor design, chemical probe development, and peptide modification. This document delves into the underlying chemical principles, provides detailed experimental protocols, and explores the applications of the resulting N-arylsulfonylated amino acid derivatives.

Introduction: The Significance of 2-Bromobenzenesulfonyl Fluoride in Chemical Biology and Drug Discovery

2-Bromobenzenesulfonyl fluoride is an aryl sulfonyl fluoride that has garnered significant attention in chemical biology and medicinal chemistry. Its structure, featuring a bromine atom and a highly reactive sulfonyl fluoride group on a benzene ring, imparts a unique combination of reactivity and stability.[1] The sulfonyl fluoride moiety is recognized as a "privileged" electrophilic warhead, capable of forming stable covalent bonds with nucleophilic residues in proteins.[2] This property makes 2-bromobenzenesulfonyl fluoride an invaluable tool for designing covalent inhibitors that can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.[3]

The presence of the bromine atom provides an additional site for further chemical modification, allowing for the synthesis of bi-functional probes or more complex drug candidates. This guide will explore the fundamental aspects of 2-bromobenzenesulfonyl fluoride's reactivity with amino acids, the building blocks of proteins, providing a solid foundation for its application in innovative research and development.

Chemical Properties and Reactivity Profile

2-Bromobenzenesulfonyl fluoride is an off-white solid with a melting point of approximately 45-50 °C. The key to its utility lies in the sulfonyl fluoride group (-SO₂F). The strong electron-withdrawing nature of the fluorine and oxygen atoms renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The fluoride ion is an excellent leaving group, facilitating the formation of a stable sulfonyl linkage.[1]

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid side chains, including the primary amines of lysine and the N-terminus, the phenolic hydroxyl group of tyrosine, the imidazole ring of histidine, and the hydroxyl groups of serine and threonine.[2] The reactivity is generally influenced by the nucleophilicity of the amino acid residue and the pH of the reaction medium.

The Reaction Mechanism: A Nucleophilic Substitution Pathway

The reaction between 2-bromobenzenesulfonyl fluoride and an amino acid proceeds via a nucleophilic substitution mechanism, specifically a sulfur(VI) fluoride exchange (SuFEx) reaction. The nucleophilic side chain of an amino acid attacks the electrophilic sulfur atom of the sulfonyl fluoride. This is followed by the departure of the fluoride ion, resulting in the formation of a stable covalent sulfonamide or sulfonate ester bond.

Caption: General mechanism of the reaction between 2-bromobenzenesulfonyl fluoride and a nucleophilic amino acid.

The rate and selectivity of this reaction are highly dependent on the specific amino acid and the reaction conditions, particularly pH. For instance, the reaction with the ε-amino group of lysine is favored at a pH above its pKa (around 10.5), where the amine is deprotonated and thus more nucleophilic. Similarly, the reaction with the phenolic hydroxyl group of tyrosine is more efficient at a pH above its pKa (around 10), where the phenolate ion is the reactive species.

Experimental Protocols for the Synthesis of N-(2-Bromophenylsulfonyl) Amino Acids

The following protocols provide detailed, step-by-step methodologies for the reaction of 2-bromobenzenesulfonyl fluoride with representative amino acids. These procedures are designed to be reproducible and can be adapted for other amino acids with appropriate modifications.

General Considerations

-

Safety: 2-Bromobenzenesulfonyl fluoride is a corrosive and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reagents and Solvents: All reagents and solvents should be of high purity. Anhydrous solvents should be used where specified to prevent hydrolysis of the sulfonyl fluoride.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of N-(2-Bromophenylsulfonyl)glycine

This protocol details the reaction with a simple amino acid, glycine, to form a sulfonamide bond at the N-terminus.

Materials:

-

Glycine

-

2-Bromobenzenesulfonyl fluoride

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve glycine (1.0 eq.) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq.).

-

To this solution, add a solution of 2-bromobenzenesulfonyl fluoride (1.1 eq.) in dioxane dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

After the reaction is complete (as monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure N-(2-bromophenylsulfonyl)glycine.

Protocol 2: Selective Sulfonylation of the ε-Amino Group of Nα-Acetyl-L-lysine

This protocol demonstrates the selective modification of the lysine side chain, a common target in protein labeling. The α-amino group is protected as an acetyl derivative.

Materials:

-

Nα-Acetyl-L-lysine

-

2-Bromobenzenesulfonyl fluoride

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Nα-acetyl-L-lysine (1.0 eq.) in an aqueous solution of sodium carbonate (2.0 eq.).

-

Add a solution of 2-bromobenzenesulfonyl fluoride (1.2 eq.) in acetonitrile dropwise to the stirring amino acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel to yield Nε-(2-bromophenylsulfonyl)-Nα-acetyl-L-lysine.

Protocol 3: Sulfonylation of the Phenolic Hydroxyl Group of N-Acetyl-L-tyrosine

This protocol illustrates the formation of a sulfonate ester with the tyrosine side chain. The α-amino and carboxyl groups are protected.

Materials:

-

N-Acetyl-L-tyrosine ethyl ester

-

2-Bromobenzenesulfonyl fluoride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-acetyl-L-tyrosine ethyl ester (1.0 eq.) in anhydrous DMF, add potassium carbonate (3.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-bromobenzenesulfonyl fluoride (1.5 eq.) to the mixture and continue stirring at room temperature for 18-24 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired N-acetyl-O-(2-bromophenylsulfonyl)-L-tyrosine ethyl ester.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the sulfonylation of different amino acid functionalities with 2-bromobenzenesulfonyl fluoride. Note that these are starting points and may require optimization for specific substrates.

| Amino Acid Derivative | Target Functional Group | pH/Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Glycine | α-Amino | 8-9 (NaHCO₃) | Dioxane/Water | Room Temp. | 12-16 |

| Nα-Acetyl-L-lysine | ε-Amino | 10-11 (Na₂CO₃) | Acetonitrile/Water | 0 to Room Temp. | 24 |

| N-Acetyl-L-tyrosine | Phenolic Hydroxyl | K₂CO₃ | DMF | Room Temp. | 18-24 |

Visualization of the Experimental Workflow

The general workflow for the synthesis and purification of N-(2-bromophenylsulfonyl) amino acids can be visualized as follows:

Caption: A generalized workflow for the synthesis and purification of N-(2-bromophenylsulfonyl) amino acids.

Applications in Drug Development and Chemical Biology

The N-arylsulfonylated amino acids derived from 2-bromobenzenesulfonyl fluoride are valuable scaffolds in drug discovery. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, where it often acts as a bioisostere for a carboxylic acid.[1]

Covalent Enzyme Inhibition

One of the primary applications of 2-bromobenzenesulfonyl fluoride is in the design of covalent inhibitors.[1] By incorporating this reactive group into a molecule that has affinity for the active site of an enzyme, a covalent bond can be formed with a nearby nucleophilic amino acid residue. This leads to irreversible inhibition, which can result in prolonged and potent biological effects. For example, sulfonyl fluorides have been successfully employed to target serine proteases and protein kinases.[2][4] The ability to covalently modify a target protein is particularly advantageous for inhibiting challenging targets like those with shallow binding pockets or for overcoming drug resistance.[3]

Chemical Probes for Target Identification and Validation

2-Bromobenzenesulfonyl fluoride and its derivatives can be used to develop chemical probes for activity-based protein profiling (ABPP). By attaching a reporter tag (e.g., a fluorophore or a biotin) to the 2-bromobenzenesulfonyl fluoride scaffold, researchers can label and identify target proteins in complex biological samples. This approach is instrumental in target identification and validation, helping to elucidate the mechanism of action of drug candidates and to discover new therapeutic targets.[5]

Modulation of Physicochemical Properties

The introduction of a 2-bromophenylsulfonyl group to an amino acid or peptide can significantly alter its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications can be leveraged to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.

Conclusion

2-Bromobenzenesulfonyl fluoride is a powerful and versatile reagent with broad applications in chemical biology and drug discovery. Its ability to selectively react with nucleophilic amino acid residues to form stable covalent bonds makes it an ideal tool for the design of covalent inhibitors and chemical probes. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their own investigations. As the demand for more potent and selective therapeutics continues to grow, the strategic application of reagents like 2-bromobenzenesulfonyl fluoride will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

-

Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

-

Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). Retrieved from [Link]

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

- Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-681.